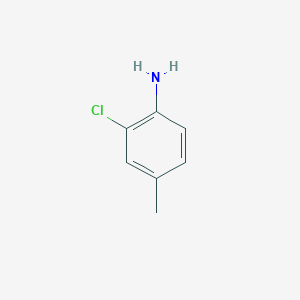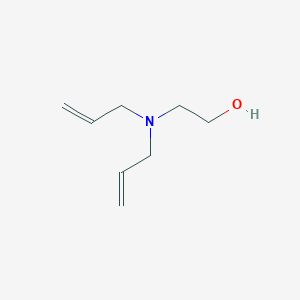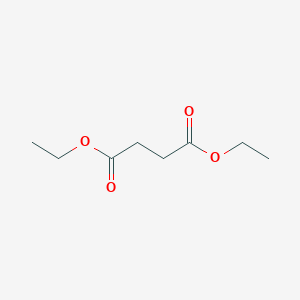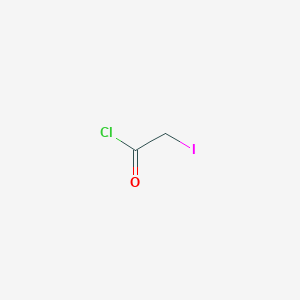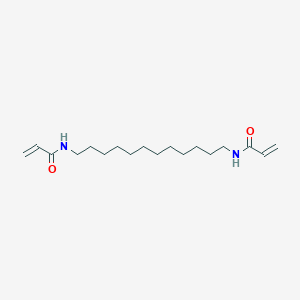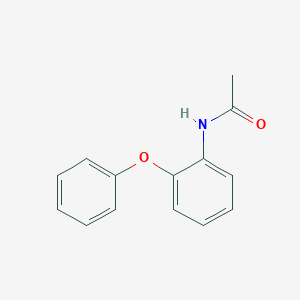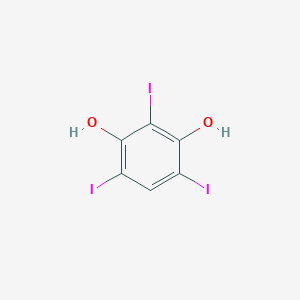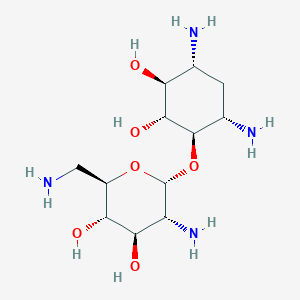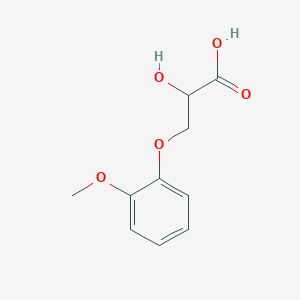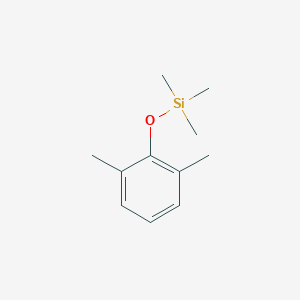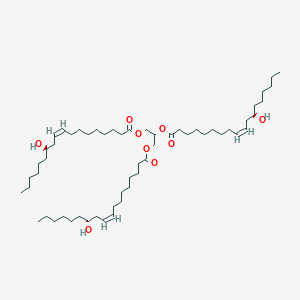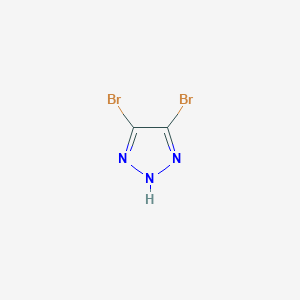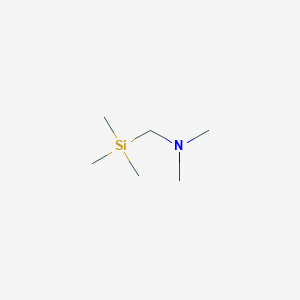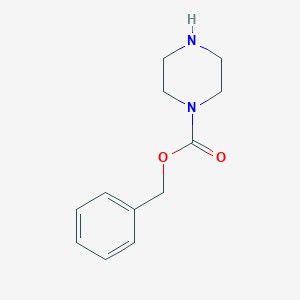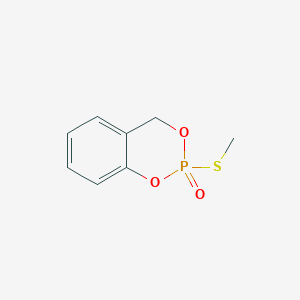
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide, commonly known as MBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MBO is a phosphorin oxide derivative that has been synthesized and studied for its biochemical and physiological effects.
科学研究应用
MBO has been studied for its potential applications in scientific research. One of the main applications of MBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MBO has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MBO has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBO has been shown to induce apoptosis in cancer cells through the activation of caspases.
作用机制
The mechanism of action of MBO is not fully understood, but it is believed to involve the generation of ROS. MBO reacts with ROS to form a fluorescent product, which can be detected in cells. Additionally, MBO has been shown to induce the formation of ROS in cancer cells, leading to apoptosis.
生化和生理效应
MBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, MBO has been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
实验室实验的优点和局限性
One of the main advantages of using MBO in lab experiments is its selectivity for ROS. MBO can be used to specifically detect ROS in cells, allowing for the study of their role in various biological processes. Additionally, MBO has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
One limitation of using MBO in lab experiments is its toxicity. MBO has been shown to be toxic to cells at high concentrations, which can limit its use in certain studies. Additionally, the synthesis of MBO can be challenging and time-consuming, which can also limit its use in lab experiments.
未来方向
There are several possible future directions for research on MBO. One direction is the development of MBO-based fluorescent probes for the detection of ROS in vivo. Another direction is the further study of MBO as an anti-cancer agent, including the development of MBO-based cancer therapies. Additionally, the mechanism of action of MBO could be further elucidated to better understand its biochemical and physiological effects.
合成方法
The synthesis of MBO involves the reaction of 2-methylthio-1,3,2-benzodioxaphosphole with oxygen in the presence of a catalyst. This reaction results in the formation of MBO, which can be purified through column chromatography. The purity of MBO can be confirmed through NMR spectroscopy and mass spectrometry.
属性
CAS 编号 |
18865-25-3 |
|---|---|
产品名称 |
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide |
分子式 |
C8H9O3PS |
分子量 |
216.2 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O3PS/c1-13-12(9)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
InChI 键 |
GOAOHVJAXBHBBP-UHFFFAOYSA-N |
SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
规范 SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
同义词 |
2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide MTBO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



